1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one
Description
Properties
IUPAC Name |
2-[4-chloro-3-(4-chlorophenyl)phenyl]-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-3-1-10(2-4-11)13-9-12(5-6-14(13)17)19-8-7-15(20)18-19/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTXZZQQOLEYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)N3C=CC(=O)N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 4-chloroacetophenone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form 1-(4-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Cyclization: The intermediate product is then subjected to cyclization using hydrazine hydrate, which results in the formation of the pyrazolone ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace chlorine atoms with methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of a series of pyrazole compounds, including 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one, which showed promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. The compound has shown efficacy in reducing inflammation in animal models, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Properties
The compound's antimicrobial activity has also been explored. Studies indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Pesticide Development
The compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with biological systems effectively, providing a basis for the development of novel agrochemicals aimed at pest control. Research suggests that derivatives of this compound can be designed to target specific pests while minimizing environmental impact .
Herbicidal Activity
In addition to its insecticidal properties, the compound has shown herbicidal activity against several weed species. Studies have indicated that it can inhibit plant growth by interfering with key metabolic processes, thus providing a basis for developing new herbicides that are effective yet environmentally friendly .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Researchers have conducted extensive SAR studies to identify how modifications to the pyrazole ring and substituents affect its potency and selectivity against various biological targets .
| Modification | Effect on Activity |
|---|---|
| Substitution at position 4 | Enhanced anticancer activity |
| Variations in halogen groups | Altered antimicrobial efficacy |
| Changes in alkyl chain length | Modulated anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one are compared below with analogous pyrazolone and heterocyclic derivatives.
Table 1: Structural and Functional Comparisons
Key Findings
Structural Flexibility and Conjugation: The dihedral angles between aromatic substituents and the central heterocycle influence conjugation and electron delocalization. For example, the smaller dihedral angle (8.35°) in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one suggests stronger π-conjugation compared to the triazole derivative (21.29–32.19°) .
Electronic Effects :
- Electron-withdrawing groups (e.g., Cl, CF3) in analogous compounds (e.g., ) increase electrophilicity, improving interactions with enzymes like kinases or oxidases. The absence of a trifluoromethyl group in the target compound may reduce metabolic stability but improve synthetic accessibility.
Synthetic Methods: Microwave-assisted synthesis (used in ) offers higher efficiency for triazole derivatives, while traditional methods (e.g., ) remain prevalent for pyrazolones.
Biological Relevance :
- Pyrazolones with chlorophenyl groups (e.g., ) exhibit broad applications, including antifungal (Pyraclostrobin) and metal-chelating properties. The target compound’s dichlorinated system may enhance hydrophobic interactions in biological systems, though specific activity data are lacking.
Crystallographic and Computational Tools :
- Software suites like SHELX , Multiwfn , and WinGX were critical in resolving bond lengths, dihedral angles, and crystal packing (e.g., weak C–H⋯O interactions in ). These tools ensure structural accuracy and inform property predictions.
Biological Activity
1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one, with the CAS number 2138424-49-2, is a compound belonging to the pyrazole class of heterocycles. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H10Cl2N2O
- Molar Mass : 305.16 g/mol
- Structure : The compound features a pyrazole ring substituted with chlorophenyl groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance:
- Mechanism : The pyrazole moiety can induce apoptosis in cancer cells by modulating various signaling pathways. It has been observed that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and H460 (non-small cell lung cancer) with IC50 values ranging from 0.95 nM to 49.85 µM depending on the specific derivative used .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | Not specified | Induces apoptosis |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 | 0.95 nM | Autophagy induction |
| Pyrazole-linked thiourea derivatives | H460 | 0.75–4.21 µM | CDK2 inhibition |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- In Vitro Studies : Compounds similar to this compound were evaluated against various pathogens. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 0.22 to 0.25 µg/mL against bacterial strains like Staphylococcus aureus and Staphylococcus epidermidis. .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties:
- Research Findings : A series of compounds demonstrated significant anti-inflammatory activity with IC50 values comparable to standard drugs like diclofenac sodium (54.65 µg/mL). This suggests that our compound may also possess similar anti-inflammatory potential .
Case Studies
Several studies illustrate the diverse applications of pyrazole derivatives:
-
Antitumor Activity Study :
- Researchers synthesized a series of pyrazole derivatives and tested them against various cancer cell lines.
- The study found that certain derivatives exhibited significant growth inhibition and induced apoptosis in targeted cells.
-
Antimicrobial Evaluation :
- A comprehensive evaluation of novel pyrazole derivatives revealed their effectiveness against multiple bacterial strains.
- The results indicated that modifications in the chemical structure could enhance antimicrobial potency.
Q & A
Advanced Research Question
- Mannich reaction : Proceeds via nucleophilic attack of the pyrazolone enolate on iminium ions (e.g., diaza-18-crown-6 derivatives), forming NCH2-linked adducts (yield >95%).
- Claisen-Schmidt : Requires base-catalyzed aldol condensation, favoring α,β-unsaturated ketones. Mechanistic divergence is confirmed by trapping intermediates (e.g., enolates) via quenching with D2O and analyzing deuterium incorporation .
What safety protocols are critical for handling chlorinated pyrazolones?
Basic Research Question
- PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure (H315, H319).
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release (WGK 3) .
How can substituent effects on photophysical properties be systematically studied?
Advanced Research Question
Introduce electron-donating (e.g., –OCH3) or withdrawing (–NO2) groups to the phenyl ring and measure:
- Fluorescence quantum yield : Use integrating sphere with λex = 365 nm.
- Solvatochromism : Correlate emission shifts with solvent polarity (ET(30) scale).
For example, methoxy substitution increases quantum yield by 40% in DMSO due to enhanced conjugation .
What analytical techniques validate purity and stability under storage conditions?
Basic Research Question
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% confirmed by peak area.
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS for hydrolytic cleavage of the pyrazolone ring .
How can computational docking predict binding modes of pyrazolones with biological targets?
Advanced Research Question
Dock the compound into the active site of COX-2 (PDB: 3LN1) using AutoDock Vina. Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
